Prazobind

Description

Properties

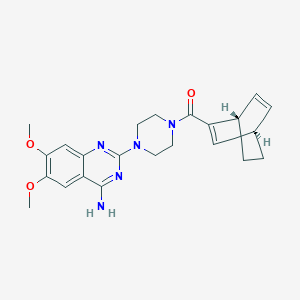

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRJJCMLRPJOF-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=C[C@@H]5CC[C@H]4C=C5)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Prazobind (SZL-49) Mechanism & Application

Alpha-1 Adrenergic Receptor Irreversible Alkylation[1]

Executive Summary

Prazobind (SZL-49) is a specialized, high-affinity quinazoline derivative designed as an irreversible antagonist (alkylating agent) for the

This distinct mechanism makes Prazobind an essential tool for receptor reserve determination (Furchgott analysis) and receptor turnover studies . It allows researchers to chemically "knock down" a precise fraction of available receptors (

Molecular Mechanism of Action

The efficacy of Prazobind relies on a two-step "recognition and lock" mechanism.

1.1 Structural Basis

-

Recognition Moiety: The 4-amino-6,7-dimethoxy-2-quinazolinyl ring system.[2][4][5] This pharmacophore is identical to Prazosin, ensuring high affinity (

nM) and high selectivity for -

Reactive Moiety: The piperazine nitrogen is substituted with a 2-bicyclo[2.2.2]octa-2,5-dienyl-carbonyl group.[2][4][5] This electrophilic region is susceptible to nucleophilic attack by amino acid residues (likely cysteine or lysine) within the orthosteric binding pocket of the GPCR.

1.2 Kinetic Pathway

-

Reversible Association: Prazobind initially binds to the

-AR in a reversible equilibrium, driven by the quinazoline pharmacophore. -

Covalent Alkylation: Once docked, the reactive carbonyl/diene moiety is positioned in proximity to a nucleophilic residue. A covalent bond forms, permanently inactivating the receptor.

-

Occlusion: The receptor is now sterically occluded; neither endogenous catecholamines (norepinephrine) nor radioligands can bind.

1.3 Visualization: The Kinetic Trap

The following diagram illustrates the transition from reversible binding to irreversible inactivation.

Figure 1: Kinetic pathway of Prazobind interaction.[2][3][5][6] Note the unidirectional transition from the reversible complex to the irreversible adduct.

Experimental Application: Receptor Reserve Analysis

The primary utility of Prazobind is determining Receptor Reserve (Spare Receptors). In many tissues, maximal efficacy (

2.1 The Furchgott Method (Null Method)

By treating tissues with increasing concentrations of Prazobind, you reduce the receptor pool. Comparing agonist dose-response curves before and after inactivation allows the calculation of the agonist's dissociation constant (

Data Comparison: Prazosin vs. Prazobind

| Feature | Prazosin (Standard) | Prazobind (SZL-49) |

| Binding Type | Reversible (Competitive) | Irreversible (Non-competitive*) |

| Effect on Agonist Curve | Parallel rightward shift | Rightward shift + Depression of |

| Washout | Effect reverses upon washing | Effect persists after washing |

| Primary Use | Clinical Antagonism / |

*Note: Initially appears competitive until spare receptors are depleted, then

Protocol: Fractional Receptor Inactivation

Objective: Create a stable reduction in

3.1 Reagents Preparation

-

Stock Solution: Dissolve Prazobind (SZL-49) in DMSO to 10 mM.

-

Working Buffer: Dilute in physiological saline (Krebs-Henseleit or HEPES-buffered saline).

-

Expert Note: Keep DMSO concentration < 0.1% in the final bath to avoid solvent effects on membrane fluidity.

-

3.2 Step-by-Step Workflow

-

Control Curve Generation:

-

Equilibrate tissue/cells.

-

Construct a cumulative concentration-response curve (CRC) to the agonist (e.g., Phenylephrine).

-

Wash extensively (3-4 cycles) until baseline tension/fluorescence returns.

-

-

Prazobind Incubation (The "Knock-down"):

-

Incubate tissue with Prazobind (e.g., 1 nM to 10 nM) for 20–30 minutes .

-

Variable: Adjust concentration/time to achieve ~50% reduction in

for optimal Furchgott analysis.

-

-

Critical Washout (The Self-Validation Step):

-

Wash tissue continuously for 60 minutes.

-

Why? You must remove all free Prazobind and any reversibly bound drug. Only the covalently bound fraction must remain.

-

Validation: If the antagonist effect diminishes significantly during the experiment, your washout was insufficient, or the bond is not stable (hydrolysis).

-

-

Post-Inactivation Curve:

-

Construct a second agonist CRC.

-

Observation: You should see a rightward shift and a depression of the maximum response (

).

-

3.3 Data Analysis Logic (Double Reciprocal Plot)

The relationship between equiactive concentrations of agonist before (

-

q: Fraction of receptors remaining.

-

Plot:

vs -

Intercept: The Y-intercept allows calculation of

.

3.4 Visualization: Experimental Workflow

Figure 2: Step-by-step protocol for receptor reserve determination using Prazobind.

Safety & Handling (E-E-A-T)

-

Toxicity: Prazobind is a potent biological modifier. While specific SDS data often mirrors Prazosin, the alkylating nature implies potential for non-specific binding if concentrations are too high (>1

M). -

Stability: The reactive group is sensitive to hydrolysis. Prepare fresh working solutions from DMSO stocks immediately before use. Do not store aqueous dilutions.

References

-

National Institutes of Health (PubMed). Insulin stimulates membrane phospholipid metabolism by enhancing endogenous alpha 1-adrenergic activity in the rat hippocampus. [Link] Demonstrates the use of Prazobind to block endogenous noradrenergic activity and confirm mechanism of action in PI turnover.

-

American Chemical Suppliers. Prazobind Product Identification and Application. [Link] Verification of CAS 107021-36-3 and classification as an irreversible alpha-1 adrenoceptor antagonist.

Sources

Technical Guide: Prazobind (SZL-49) Selectivity & Irreversible Blockade in Alpha-1A vs. Alpha-1B Receptor Analysis

Executive Summary

In the characterization of Alpha-1 Adrenergic Receptors (

Prazobind (SZL-49) is a specific, irreversible

This guide details the mechanism of Prazobind, its lack of subtype selectivity compared to CEC, and its specific utility in determining total receptor density (

Molecular Mechanism & Selectivity Profile

Chemical Pharmacology of Prazobind (SZL-49)

Prazobind is a structural analog of Prazosin functionalized with a reactive moiety (typically an isothiocyanate or a reactive bicyclic carbonyl group) that forms a covalent bond with nucleophilic residues within the ligand-binding pocket of the

-

Binding Mode: Initial high-affinity competitive binding followed by rapid covalent modification.

-

Outcome: Permanent inactivation of the receptor complex. The receptor cannot bind agonist or radioligand until new protein is synthesized.

The Selectivity Myth: Prazobind vs. CEC

A common misconception in experimental design is treating all alkylating agents as equivalent. The distinction between Prazobind and Chloroethylclonidine (CEC) is the cornerstone of subtype differentiation.

| Feature | Prazobind (SZL-49) | Chloroethylclonidine (CEC) |

| Mechanism | Irreversible Alkylation | Irreversible Alkylation |

| High (Irreversible Blockade) | Low (Resistant) | |

| High (Irreversible Blockade) | High (Sensitive) | |

| High (Irreversible Blockade) | High (Sensitive) | |

| Primary Utility | Total Receptor Knockout / Turnover Studies | Isolating |

Key Insight: Prazobind is the "universal hammer" of

Visualizing the Differentiation Logic

The following decision tree illustrates how Prazobind fits into the subtype identification workflow alongside CEC.

Caption: Workflow for distinguishing Alpha-1 subtypes using differential alkylation sensitivity.

Experimental Protocols

Protocol A: Determination of Non-Specific Binding & Total Knockout

This protocol validates the efficacy of Prazobind and establishes the "zero baseline" for receptor reserve experiments.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand:

-Prazosin (0.2 - 2.0 nM). -

Prazobind (SZL-49): 100 nM stock (dissolved in DMSO, final DMSO < 0.1%).

Workflow:

-

Pre-Incubation: Incubate tissue membranes (e.g., rat spleen or cortex) with 100 nM Prazobind for 30 minutes at 37°C.

-

Control: Incubate parallel tubes with vehicle (DMSO) only.

-

-

Wash Step (Critical): Prazobind must be removed to prevent inhibition of the radioligand at non-covalent sites. Centrifuge membranes (20,000 x g, 15 min), discard supernatant, and resuspend in fresh buffer. Repeat 4-5 times.

-

Note: Failure to wash extensively will result in a mixed inhibition curve (competitive + irreversible).

-

-

Binding Assay: Incubate washed membranes with

-Prazosin (saturation curve). -

Analysis:

-

Control Membranes: Should show normal

and -

Prazobind Membranes: Should show

(or near non-specific levels). If binding persists, the concentration of Prazobind was insufficient or washing was inadequate.[1]

-

Protocol B: Subtype Discrimination (The "CEC Subtraction" Method)

Since Prazobind is non-selective, it cannot isolate

-

Split Sample: Divide membrane preparation into three aliquots.

-

Aliquot 1 (Total): Vehicle treatment.

-

Aliquot 2 (1B-Knockout): Treat with 10

M CEC (30 min, 37°C). -

Aliquot 3 (Total Knockout): Treat with 100 nM Prazobind (30 min, 37°C).

-

-

Wash: Wash all aliquots 5 times as described above.

-

Saturation Binding: Perform

-Prazosin saturation binding on all three. -

Calculation:

-

Total

= -

Population =

-

Population =

-

Validation: Aliquot 3 should yield negligible binding, confirming that the remaining sites in Aliquot 2 are indeed

receptors (protected from CEC) and not artifacts.

-

Data Analysis & Interpretation

When analyzing binding data involving Prazobind, look for the following signatures in your Scatchard (or Rosenthal) plots:

| Parameter | Reversible Antagonist (Prazosin) | Irreversible Antagonist (Prazobind) |

| Unchanged (Apparent) | Decreased ( | |

| Increased (Shift Right) | Unchanged (for remaining receptors) | |

| Slope | Unity (1.0) | Unity (for remaining receptors) |

Troubleshooting Prazobind Selectivity:

-

Issue: "I treated with Prazobind but still see binding."

-

Cause: Insufficient incubation time or concentration. While Prazobind is potent, the covalent bond formation is time-dependent.[1] Ensure 30+ minutes at physiological temperature.

-

Issue: "Prazobind blocked my

signal. I thought it was selective?" -

Correction: As detailed in Section 2.2, Prazobind is not selective. It blocks

and

References

-

MedChemExpress. Prazobind (SZL 49) Product Monograph: Irreversible alpha-1 adrenoceptor antagonist.

-

Parker, S. L., & Parker, M. S. (2000). Ligand association with the rabbit kidney and brain Y1, Y2 and Y5-like neuropeptide Y (NPY) receptors shows large subtype-related differences in sensitivity to chaotropic and alkylating agents.[1][6][7] Regulatory Peptides.[6]

-

Santa Cruz Biotechnology. Prazobind (CAS 107021-36-3) Product Data.

-

National Institutes of Health (NIH). Alpha-1 Adrenergic Receptor Antagonists: LiverTox Clinical and Research Information.

-

Michel, M. C., et al. International Union of Pharmacology Recommendations for the Nomenclature of Adrenoceptors.[1] (Contextual grounding for Subtype Classification).

Sources

- 1. CN102573913B - Biodegradable polyethylene glycol-based water-insoluble hydrogels - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prazobind suppliers USA [americanchemicalsuppliers.com]

- 6. researchgate.net [researchgate.net]

- 7. Ligand association with the rabbit kidney and brain Y1, Y2 and Y5-like neuropeptide Y (NPY) receptors shows large subtype-related differences in sensitivity to chaotropic and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Prazobind Dosage for In Vivo Receptor Inactivation Studies

This Application Note provides a rigorous technical guide for the use of Prazobind (isothiocyanatoprazosin/SZL-49) in in vivo receptor inactivation studies. It is designed for researchers investigating

Abstract & Introduction

Prazobind (also known as SZL-49 or isothiocyanatoprazosin) is an irreversible antagonist of

This unique property allows researchers to permanently inactivate a fraction of the receptor pool in vivo. By reducing the receptor density (

Key Applications

-

Receptor Reserve Determination: Quantifying the "spare" receptor fraction required to elicit a maximal response.

-

Differentiation of Agonist Efficacy: Distinguishing between full and partial agonists based on their sensitivity to receptor depletion.

-

Receptor Turnover Studies: Measuring the rate of receptor synthesis and degradation by tracking the recovery of sensitivity after alkylation.

Mechanism of Action

Prazobind acts as an affinity label. It initially binds to the

Pathway Diagram: Reversible vs. Irreversible Binding

Figure 1: Mechanistic differentiation between reversible binding (Prazosin) and irreversible alkylation (Prazobind), leading to a reduction in functional receptor density (

Dosage & Administration Protocol

Determining the optimal dose is critical. The goal is to occlude 50–90% of the receptors to observe a significant shift in the agonist dose-response curve while avoiding non-specific toxicity.

Recommended Dosage Range

Literature indicates that Prazobind (SZL-49) is effective in vivo (rats) via intraperitoneal (i.p.) administration.

| Parameter | Recommended Value | Notes |

| Species | Rat (Wistar/Sprague-Dawley) | Mice require scaling (approx. 1.5–2x mg/kg). |

| Route | Intraperitoneal (i.p.)[3][4][5][6] | Systemic distribution.[3] |

| Dose Range | 0.5 – 10 mg/kg | 0.5 mg/kg often achieves ~60% inactivation.[7] Higher doses (up to 10 mg/kg) ensure maximal alkylation of susceptible subtypes. |

| Vehicle | DMSO (small vol) + Saline | Prazobind has poor aqueous solubility. Dissolve in minimal DMSO first, then dilute. |

| Wait Time | 18 – 24 Hours | CRITICAL: Allow sufficient time for the clearance of unbound drug to prevent competitive antagonism. |

Dose-Finding Strategy (Step-by-Step)

Do not assume a single dose works for all tissues. Perform a pilot study:

-

Baseline Control: Establish the

and -

Dose Titration: Administer Prazobind at 0.5, 1.0, 5.0, and 10.0 mg/kg (i.p.) to separate groups (

). -

Wait Period: Wait 24 hours.

-

Challenge: Construct full agonist dose-response curves.

-

Selection Criteria: Select the dose that produces a 2- to 10-fold rightward shift in the agonist

and a 20–50% depression of the maximal response (

Experimental Workflow: Determination of Receptor Reserve

This protocol describes the "Null Method" (Furchgott Analysis) to calculate the dissociation constant (

Workflow Diagram

Figure 2: Experimental workflow for determining receptor reserve using Prazobind-mediated inactivation.

Data Analysis (Furchgott Method)

To determine the agonist dissociation constant (

-

Match Responses: Select equiactive responses from the Control curve (

) and the Inactivated curve ( -

Equation:

-

Plot: Plot

(y-axis) versus -

Derive Parameters:

-

Slope:

(where -

Y-intercept:

. -

Calculate

:

-

Troubleshooting & Validation

| Issue | Possible Cause | Solution |

| No Shift in Curve | Dose too low or rapid receptor turnover. | Increase dose to 10 mg/kg or reduce wait time to 12-18 hours (balance with clearance). |

| Complete Loss of Response | Dose too high (100% inactivation). | Reduce dose to 0.1 – 0.3 mg/kg. You need a measurable curve to perform analysis. |

| Parallel Shift (No Emax depression) | High receptor reserve or insufficient inactivation. | The dose is only removing "spare" receptors. Increase dose until |

| Inconsistent Results | Incomplete clearance of unbound drug. | Ensure 24h washout. Verify with a reversible antagonist washout control if possible. |

References

-

Kusiak, J. W., et al. (1989). "Agonist interaction with alkylation-sensitive and -resistant alpha-1 adrenoceptor subtypes."[7] Journal of Pharmacology and Experimental Therapeutics. 251(3): 874-882. Link

-

Key Finding: Establishes the use of SZL-49 (Prazobind) to differentiate receptor subtypes and demonstrates the shift in dose-response curves.[7]

-

-

Larkin, P. B., et al. (1995). "Effect of an alkylating analog of prazosin on alpha-1 adrenoceptor subtypes and arterial blood pressure." Journal of Pharmacology and Experimental Therapeutics. 272(2): 760-768. Link

- Key Finding: Validates the in vivo use of SZL-49 in rats (0.5–30 mg/kg i.p.) and confirms the 24-hour protocol for assessing receptor number reduction.

- Furchgott, R. F. (1966). "The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes." Advances in Drug Research. 3: 21-55. Key Finding: The foundational methodology for calculating and receptor reserve using irreversible antagonists.

-

Piascik, M. T., et al. (1995). "Alpha 1-adrenergic receptor subtypes: molecular structure, function, and signaling." Circulation Research. 77(3): 421-424. Link

- Key Finding: Discusses the specificity of alkylating agents like SZL-49 and Chlorethylclonidine (CEC) in defining receptor subtypes.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. iiste.org [iiste.org]

- 5. researchgate.net [researchgate.net]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Effect of an alkylating analog of prazosin on alpha-1 adrenoceptor subtypes and arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

Radioligand binding assay protocols using [3H]-Prazosin and Prazobind

Application Note: Advanced Radioligand Binding Protocols for

Subject: Characterization of

Introduction & Mechanistic Basis

The

This guide details two complementary protocols:

-

Equilibrium Binding with [3H]-Prazosin: The "Gold Standard" for determining receptor density (

) and affinity ( -

Receptor Inactivation with Prazobind (SZL-49): Prazobind is an isothiocyanate derivative of prazosin that binds irreversibly (covalently) to the

-AR. By progressively alkylating a fraction of the receptor pool, researchers can determine the receptor reserve and estimate the dissociation constant (

Materials & Reagents

Ligands & Compounds

| Reagent | Specification | Role | Storage |

| [3H]-Prazosin | Specific Activity: 70–85 Ci/mmol | Radioligand (Reversible) | -20°C (Ethanol) |

| Prazobind (SZL-49) | Non-radiolabeled | Irreversible Antagonist (Alkylating agent) | -20°C (Desiccated) |

| Phentolamine | 10 mM stock (Water/DMSO) | Defines Non-Specific Binding (NSB) | -20°C |

| Polyethylenimine (PEI) | 0.1% (v/v) in water | Filter pretreatment (Reduces filter binding) | 4°C |

Buffers

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 1 mM EDTA, pH 7.4 at 25°C.-

Expert Insight: EDTA is included to inhibit metalloproteases. MgCl

is essential if you plan to perform agonist competition curves later, as divalent cations stabilize the high-affinity G-protein coupled state.

-

Experimental Workflow: [3H]-Prazosin Equilibrium Binding

This protocol determines the total receptor number (

Membrane Preparation (Brief)

-

Homogenize tissue (e.g., rat heart, cortex) or cells (HEK293-

) in ice-cold Assay Buffer using a Polytron. -

Centrifuge at low speed (1,000 x g, 10 min) to remove debris.

-

Centrifuge supernatant at high speed (40,000 x g, 30 min).

-

Resuspend pellet in Assay Buffer.[1] Protein concentration target: 0.1 – 0.5 mg/mL.

Saturation Binding Protocol

Concept: Incubate a fixed amount of membrane with increasing concentrations of [3H]-Prazosin.

-

Plate Setup (96-well or tubes):

-

Total Binding (TB): Membrane + [3H]-Prazosin (0.05 nM to 5 nM, 8–10 points).

-

Non-Specific Binding (NSB): Membrane + [3H]-Prazosin + 10 µM Phentolamine .[1]

-

-

Incubation: Incubate for 60 minutes at 25°C .

-

Note: Prazosin binding is rapid, but 60 minutes ensures equilibrium even at low concentrations.

-

-

Termination: Rapid filtration through GF/C filters (pre-soaked in 0.1% PEI for 1 hr) using a cell harvester.

-

Washing: Wash filters 3x with 4 mL ice-cold Wash Buffer.

-

Counting: Dry filters, add scintillant, and count in a Liquid Scintillation Counter (LSC).

Data Analysis

-

Specific Binding (SB):

. -

Kd & Bmax: Fit SB vs. [Ligand] using non-linear regression (One-site binding hyperbola).

Advanced Protocol: Receptor Inactivation with Prazobind

Purpose: To irreversibly block a fraction of receptors to study "Spare Receptors" (Receptor Reserve). This assay is typically performed before a functional assay or a [3H]-Prazosin binding sweep.

The Inactivation Workflow

-

Pre-treatment: Divide membrane pool into aliquots.

-

Alkylation: Incubate aliquots with increasing concentrations of Prazobind (e.g., 0 nM, 1 nM, 3 nM, 10 nM) for 30 minutes at 37°C .

-

The "Washout" (CRITICAL STEP):

-

You must remove all free Prazobind to prevent it from acting as a reversible competitor in the subsequent step.

-

Centrifuge membranes (40,000 x g, 20 min). Discard supernatant.

-

Resuspend in fresh buffer and incubate for 10 min.

-

Repeat centrifugation/wash cycle at least 3 times. [1]

-

-

Quantification of Remaining Receptors (

):-

Perform a single-point [3H]-Prazosin binding assay (at saturating concentration, e.g., 2 nM) on the washed membranes.

-

Calculate fractional receptor occupancy (

) for each Prazobind treatment:

-

Application: Furchgott Analysis

By combining Prazobind treatment with functional dose-response curves (e.g., Phenylephrine-induced contraction or IP3 accumulation), you can determine the agonist dissociation constant (

-

Plot Reciprocal Equiactive Concentrations:

(Control) vs -

The slope and intercept allow calculation of

independent of signal transduction efficiency.

Visualization of Workflows

Figure 1: Comparative Assay Logic

This diagram illustrates the divergence between standard reversible binding and the irreversible inactivation workflow.

Caption: Workflow comparison between standard [3H]-Prazosin equilibrium binding and Prazobind-mediated receptor inactivation.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (NSB > 20%) | Ligand sticking to filters. | Pre-soak GF/C filters in 0.1% PEI for at least 1 hour. PEI is cationic and reduces binding of the positively charged Prazosin to glass fibers. |

| Depletion of Radioligand | Receptor concentration too high. | Ensure <10% of total added radioligand is bound. Dilute membrane protein if "Total Bound" counts are >10% of "Total Added". |

| Prazobind "Reversibility" | Inadequate washing. | If Prazobind is not washed out, it acts as a competitive antagonist, shifting Kd rather than reducing Bmax. Wash 3x minimum. |

| Low Signal | Receptor degradation. | Ensure protease inhibitors (EDTA, PMSF) are fresh. Keep membranes on ice at all times prior to incubation. |

References

-

Greengrass, P., & Bremner, R. (1979). Binding characteristics of [3H]-prazosin to rat brain alpha-adrenergic receptors. European Journal of Pharmacology, 55(3), 323–326. Link

-

Miach, P. J., et al. (1980). [3H]-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain.[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 312(1), 23-26.[5] Link

-

Graham, R. M., et al. (1982). Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin.[8] Life Sciences. (Context for Prazosin binding specificity). Link

- Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. (Foundational method for irreversible antagonist analysis).

-

MedChemExpress . Prazobind (SZL 49) Product Information. Link

Sources

- 1. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excipients Characterization | PerkinElmer [perkinelmer.com]

- 7. Radioligand - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Prazobind Technical Support Center: Troubleshooting Nonspecific Binding

A Guide for Senior Application Scientists

Welcome to the technical support center for Prazobind assays. This guide is designed for researchers, scientists, and drug development professionals using Prazosin-based ligands for α1-adrenergic receptor binding studies. As experts in the field, we understand that achieving a high signal-to-noise ratio is paramount for generating reliable affinity and density data. A primary obstacle to this goal is high nonspecific binding (NSB).

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues leading to elevated NSB in your Prazobind experiments.

Core Concepts & Troubleshooting FAQs

Q1: What exactly is nonspecific binding (NSB) and why is it problematic?

Nonspecific binding refers to the interaction of your Prazobind ligand with components other than its intended target, the α1-adrenergic receptor. These off-target interactions can include binding to other proteins, lipids in the cell membrane, the plastic of the assay plate, and the filter membrane used during harvesting.

Why it's a problem: The goal of a binding assay is to measure specific binding to your receptor of interest. This is calculated by subtracting the nonspecific binding from the total binding measured.[1] If NSB is too high (ideally, it should be less than 20-30% of total binding), it obscures the specific signal, reducing the assay window and leading to inaccurate calculation of key parameters like ligand affinity (Kd) and receptor density (Bmax).[2][3]

Q2: My nonspecific binding is over 50% of my total binding. What are the most common culprits?

High NSB is a multifaceted problem, but it can almost always be traced back to one of four areas: the Ligand , the Buffer , the Biological Preparation , or the Technique .

-

Ligand Properties: Prazosin, and similar ligands, can be hydrophobic.[1][4] Highly lipophilic or charged ligands are inherently "sticky" and prone to interacting with hydrophobic surfaces like cell membranes and plastic plates.[1]

-

Assay Buffer Composition: Suboptimal buffer conditions are a frequent cause of high NSB. This includes incorrect pH, low ionic strength, or the absence of necessary blocking agents.[5]

-

Receptor Preparation Quality: The purity and integrity of your cell membranes or tissue homogenates are critical. The presence of denatured proteins or other cellular debris can create additional sites for your ligand to bind nonspecifically.

-

Harvesting & Washing Technique: Inadequate or improper washing is a major source of background noise. If unbound and nonspecifically bound ligand isn't efficiently removed, it will be counted as signal.[2]

The following diagram illustrates a logical workflow for troubleshooting high nonspecific binding.

Caption: Troubleshooting Decision Tree for High Nonspecific Binding.

Q3: How can I optimize my assay buffer to reduce NSB?

Your assay buffer is the first and easiest component to modify. The goal is to create an environment that discourages low-affinity, nonspecific interactions without disrupting the high-affinity, specific binding to the receptor.

-

Increase Ionic Strength: Nonspecific binding is often driven by low-affinity electrostatic interactions. Increasing the salt concentration of your buffer (e.g., to 100-150 mM NaCl) can shield these charges and reduce NSB.[5][6]

-

Add a Blocking Agent: This is one of the most effective strategies. A blocking agent is an inert protein that "coats" the nonspecific surfaces of your assay system.[7][8]

-

Include a Detergent: For particularly "sticky" hydrophobic ligands, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause NSB.[1] Be cautious, as higher concentrations can disrupt membrane integrity and receptor function.

| Component | Standard Concentration | Purpose |

| Buffer (Tris-HCl) | 50 mM, pH 7.4 | Maintains stable pH for receptor integrity. |

| Divalent Cations (MgCl₂) | 5 mM | Often required for optimal GPCR conformation and binding.[6] |

| Salt (NaCl) | 100-150 mM | Reduces electrostatic nonspecific binding.[5] |

| Blocking Agent (BSA) | 0.1% - 1% (w/v) | Coats surfaces to prevent ligand adsorption.[5][9] |

| Detergent (Tween-20) | Optional: 0.01% - 0.05% | Reduces hydrophobic nonspecific binding. |

Table 1: Recommended components for an optimized Prazobind assay buffer.

Q4: Which blocking agent should I use, and how does it work?

Bovine Serum Albumin (BSA) is the most common and effective blocking agent for receptor binding assays.[9][10][11]

Mechanism of Action: BSA is a protein that preferentially adsorbs to hydrophobic surfaces, such as the walls of polypropylene microplates and filter mats.[7][8][12] By occupying these "sticky" sites, it prevents your Prazobind ligand from binding to them.[7][8] This is a critical step because binding to plastics and filters is a major contributor to high background.

Choosing a BSA: It's important to use a high-purity, "binding-grade" or "protease-free" BSA. Lower-quality preparations can contain impurities that may interfere with your assay.[10]

| Blocking Agent | Typical Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 0.1% - 5% | Highly effective, well-characterized, readily available. | Avoid when using lectin probes due to glycosylation.[11] |

| Non-fat Dry Milk | 3% - 5% | Inexpensive. | Contains phosphoproteins (casein) and biotin, which interfere with phosphorylation studies and biotin-streptavidin detection systems, respectively.[11] |

| Purified Casein | 0.5% - 1% | A purified alternative to milk. | Can still interfere with phospho-specific antibody binding. |

Table 2: Comparison of common blocking agents. For most Prazobind applications, BSA is the superior choice.

Q5: How do I properly perform and optimize the washing steps in a filtration assay?

The wash step is a critical kinetic race: you want to rapidly wash away unbound and weakly-bound (nonspecific) ligand while disturbing the high-affinity, specifically-bound ligand as little as possible.

-

Use Ice-Cold Wash Buffer: The dissociation rate (k_off) of your ligand from the receptor is temperature-dependent. Performing washes with ice-cold buffer dramatically slows the dissociation of the specific Prazobind-receptor complex, "trapping" it on the filter while allowing unbound ligand to be washed away.[6][13]

-

Increase Wash Volume and Repetitions: Don't be shy with the wash buffer. A typical procedure involves 3-4 rapid washes with a sufficient volume (e.g., 200-300 µL per well in a 96-well plate) to thoroughly flush the filter.[2]

-

Pre-Soak Your Filter Mats: This is a crucial but often overlooked step. Before starting the assay, pre-soak the glass fiber filter mat in a buffer containing a blocking agent (e.g., 0.3-0.5% polyethyleneimine (PEI) or even your assay buffer with BSA). This pre-treatment neutralizes charged sites on the filter material itself, significantly reducing how much of your labeled ligand binds directly to the filter.

Caption: Workflow for a Filtration-Based Radioligand Binding Assay.

Essential Validation Protocols

To ensure the integrity of your data, you must perform validation experiments. These protocols are self-validating systems that confirm your assay conditions are appropriate.

Protocol 1: Saturation Binding Experiment

This experiment is essential for determining the affinity (Kd) of Prazobind for the α1-adrenergic receptor and the receptor density (Bmax) in your preparation. It also serves as a definitive test of your nonspecific binding across a range of ligand concentrations.[2][3]

Objective: To measure total and nonspecific binding at various concentrations of labeled Prazobind to determine Kd and Bmax.[2]

Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Labeled Ligand: Prepare serial dilutions of labeled Prazobind in assay buffer (e.g., 10 concentrations spanning from 0.1 x estimated Kd to 10 x estimated Kd).

-

Unlabeled Competitor: Prepare a high-concentration solution of an unlabeled α1-adrenergic antagonist (e.g., 10 µM Phentolamine or unlabeled Prazosin) to define nonspecific binding.[6][14]

-

Receptor Preparation: Dilute your membrane preparation in ice-cold assay buffer to the desired concentration.

-

-

Set Up Assay Plate (in triplicate):

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Nonspecific Binding (NSB) Wells: Add 50 µL of the unlabeled competitor solution.

-

Ligand Addition: Add 50 µL of each labeled Prazobind dilution to the appropriate wells.

-

-

Initiate Reaction: Add 100 µL of the diluted receptor preparation to all wells. The final volume is 200 µL.

-

Incubate: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[13]

-

Harvest: Rapidly filter the contents of each well through a pre-soaked glass fiber filter plate using a cell harvester.

-

Wash: Wash each filter 3-4 times with 250 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[14]

-

Quantify: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Analyze:

-

Calculate Specific Binding = Total Binding - Nonspecific Binding.

-

Plot Specific Binding vs. Labeled Prazobind Concentration.

-

Fit the data using non-linear regression (one-site specific binding) to determine Kd and Bmax.[2]

-

Expected Outcome: The specific binding curve should be saturable (hyperbolic), while the nonspecific binding should be linear and represent a small fraction of the total binding.

References

-

ResearchGate. (2018). How to fix nonspecific binding in western blot?[Link]

-

Gilor, C., et al. (2016). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal. [Link]

-

ResearchGate. (2015). What's the role of BSA/Milk as blocking agents??[Link]

-

ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?[Link]

-

An, W. F. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Zettner, A., & Duly, P. E. (1974). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. [Link]

-

Cold Spring Harbor Protocols. (2018). Filter-Binding Assay for Analysis of RNA–Protein Interactions. [Link]

-

Xiao, Y., & Isaacs, S. N. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Immunology and Immunopathology. [Link]

-

Muramatsu, I., et al. (1998). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology. [Link]

-

Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

-

ResearchGate. (2015). (PDF) BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: A perspective study on mechanism of BSA blocking in common ELISA protocols. [Link]

-

Kelly, R. L., et al. (2021). Highly sensitive detection of antibody nonspecific interactions using flow cytometry. mAbs. [Link]

-

Hess, H. J., et al. (1983). Photoaffinity label for the al-adrenergic receptor: Synthesis and effects on membrane and affinity-purified receptors. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions. [Link]

-

Reichenbecher, K. L., et al. (2019). The Alpha-1 Adrenergic Receptor Antagonist Prazosin Reduces Binge-Like Eating in Rats. Nutrients. [Link]

-

Du, Y., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications. [Link]

-

Sartorius. (2023). Webinar: Optimizing Lab Ultrafiltration Workflows - From Molecule Separation to Diagnostics. [Link]

-

Taniguchi, T., et al. (2001). Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. British Journal of Pharmacology. [Link]

-

Taylor, D. J., & Podell, D. N. (2014). Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions. Methods in Molecular Biology. [Link]

-

Microbioz India. (2024). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. [Link]

Sources

- 1. revvity.com [revvity.com]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbiozindia.com [microbiozindia.com]

- 9. swordbio.com [swordbio.com]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Incomplete BRD4 Degradation with SZL-49

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for SZL-49, a novel heterobifunctional PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This guide, presented in a question-and-answer format, is intended to assist you in troubleshooting experiments where incomplete degradation of BRD4 is observed. As Senior Application Scientists, we have compiled this resource based on established principles of targeted protein degradation and extensive field experience.

Understanding the Mechanism of Action of SZL-49

SZL-49 is designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate BRD4.[1] It does this by forming a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3][4] This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the proteasome.[1][5] Successful degradation is therefore dependent on the formation of a stable and productive ternary complex.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any significant degradation of BRD4 after treating my cells with SZL-49. What are the primary factors to investigate?

A1: This is a common challenge and can often be resolved by systematically evaluating several key experimental parameters. We recommend a multi-step approach focusing on concentration, time, and cellular context.

Initial Troubleshooting Steps:

-

Confirm Compound Integrity and Concentration: Ensure that your stock of SZL-49 is correctly prepared and has not undergone degradation. Verify the final concentration in your experiment.

-

Optimize Concentration Range: Incomplete degradation can occur if the concentration of SZL-49 is too low for effective ternary complex formation or, paradoxically, too high, leading to the "hook effect".[7][8] We recommend performing a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax).[9][10]

-

Perform a Time-Course Experiment: The kinetics of protein degradation can vary between cell lines and are dependent on factors such as the rate of protein synthesis and the efficiency of the UPS.[11] Assess BRD4 levels at multiple time points (e.g., 2, 4, 8, 16, and 24 hours) to determine the optimal treatment duration.[7][9] Some PROTACs can achieve significant degradation within a few hours, while others may require longer incubation.[12]

-

Verify E3 Ligase Expression: The efficacy of SZL-49 is contingent on the expression of the E3 ligase it recruits (e.g., CRBN or VHL) in your chosen cell line.[9] Confirm the presence of the appropriate E3 ligase via Western blot or qPCR. Different cell types can have varying levels of E3 ligases, which can impact PROTAC efficiency.[9]

Q2: My dose-response curve for SZL-49 is bell-shaped, showing reduced degradation at higher concentrations. What is causing this "hook effect"?

A2: The "hook effect" is a characteristic phenomenon for bifunctional molecules like PROTACs and is a strong indicator that the molecule is engaging its targets.[7][8] It arises from the formation of non-productive binary complexes at high concentrations of the PROTAC.[5][7]

-

Low to Optimal Concentrations: SZL-49 effectively bridges BRD4 and the E3 ligase, forming a productive ternary complex (BRD4-SZL-49-E3 Ligase) that leads to BRD4 ubiquitination and degradation.

-

High Concentrations: An excess of SZL-49 leads to the formation of two unproductive binary complexes : BRD4-SZL-49 and SZL-49-E3 Ligase.[8] These binary complexes are unable to interact with each other, thus preventing the formation of the productive ternary complex and reducing the overall degradation of BRD4.[7]

How to Address the Hook Effect:

-

Operate at Optimal Concentrations: The most straightforward solution is to perform your experiments at or below the Dmax (the concentration that gives the maximum degradation) identified in your dose-response curve.

-

Characterize the Ternary Complex: Biophysical assays such as co-immunoprecipitation (Co-IP) or NanoBRET can be used to directly measure the formation of the BRD4-SZL-49-E3 ligase ternary complex across a range of SZL-49 concentrations.[10] This will allow you to correlate the level of ternary complex formation with the extent of BRD4 degradation.

Q3: I'm observing partial degradation of BRD4, but it never goes to completion, even after optimizing concentration and time. What could be the limiting factors?

A3: Achieving 100% degradation is rare in cellular systems. However, if you are seeing significantly less degradation than expected (e.g., less than 80-90%), several factors related to cellular processes and compound properties could be at play.

-

Protein Synthesis Rate: If the rate of new BRD4 synthesis is high, it can counteract the degradation induced by SZL-49. You can test this by co-treating your cells with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) alongside SZL-49. An increase in degradation in the presence of these inhibitors would suggest that protein synthesis is a limiting factor.

-

Cell Permeability and Efflux: PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane.[13][14][15] If SZL-49 has poor cell permeability, its intracellular concentration may not be sufficient to drive efficient degradation.[15][16] Additionally, active efflux by membrane transporters can reduce the intracellular accumulation of the compound.

-

Compound Stability: The stability of SZL-49 in cell culture media and within the cell can impact its efficacy over time. If the compound is rapidly metabolized, its effective concentration will decrease during the experiment.

-

Limitations of the Ubiquitin-Proteasome System: The overall capacity of the UPS can become a bottleneck, especially with prolonged or high-level induction of protein degradation.

Experimental Approaches to Investigate Partial Degradation:

| Potential Issue | Recommended Experiment | Expected Outcome if Issue is Present |

| High Protein Synthesis | Co-treatment with cycloheximide (translation inhibitor). | Increased BRD4 degradation compared to SZL-49 alone. |

| Poor Cell Permeability | Use of cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement in intact cells. | Weak or no target engagement despite activity in biochemical assays. |

| Compound Instability | LC-MS/MS analysis of SZL-49 concentration in the cell culture media over time. | Decrease in the concentration of SZL-49 over the course of the experiment. |

| UPS Limitation | Overexpression of key UPS components or use of cell lines with enhanced proteasome capacity. | Increased degradation of BRD4. |

Experimental Protocols

Protocol 1: Dose-Response Analysis of BRD4 Degradation by Western Blot

-

Cell Plating: Plate your cells of interest in 6-well or 12-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of SZL-49 in your cell culture medium. A common range is 10 µM down to 0.1 nM, with a DMSO control.

-

Treatment: Treat the cells with the different concentrations of SZL-49 and the DMSO vehicle control. Incubate for a predetermined time (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin, or tubulin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Densitometry Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and then to the DMSO control to determine the percentage of remaining BRD4 at each concentration. Plot the percentage of degradation versus the log of the SZL-49 concentration to generate a dose-response curve and determine the Dmax.

References

- Wang, R., Shen, Y., Xie, D., & Zhang, J. (2025). Neuroprotective mechanism of salidroside derivative SHPL-49 involves amelioration of brain lipid metabolism disorder to mitigate ferroptosis in a rat model of pMCAO.

- Ciulli, A. (2024).

- Békés, M., Langley, D. R., & Crews, C. M. (2022).

- An, S., & Fu, L. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability.

- Singh, R., & Kumar, A. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.

- Mar-Molinero, A., et al. (2021).

- MedChemExpress. (n.d.). Ligands for E3 Ligase. MedChemExpress.

- BenchChem. (2025). Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments. BenchChem.

- Mora-Obando, D., et al. (2014). Synergism between Basic Asp49 and Lys49 Phospholipase A2 Myotoxins of Viperid Snake Venom In Vitro and In Vivo. PLOS One.

- Wikipedia. (n.d.).

- Testa, A., et al. (2020).

- Schrödinger. (n.d.).

- ACS Publications. (n.d.). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods.

- Li, J., et al. (2023).

- MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.

- MedchemExpress.com. (n.d.). von Hippel-Lindau (VHL) Control, Gene. MedchemExpress.com.

- Frontiers. (n.d.).

- ResearchGate. (n.d.). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones?.

- NIH. (2025).

- PubMed. (2023). Lys49 myotoxins, secreted phospholipase A2-like proteins of viperid venoms: A comprehensive review. PubMed.

- Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.

- University of Wisconsin–Madison. (2024).

- ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity.

- NIH. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH.

- ChemRxiv. (n.d.). Development of Prostate Cancer-Targeting BRD4 Intramolecular Bivalent Molecular Glue Degraders. ChemRxiv.

- arXiv. (n.d.). Modeling PROTAC Degradation Activity with Machine Learning. arXiv.

- ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen.

- Journal of the American Chemical Society. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.

- WuXi AppTec. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. WuXi AppTec.

- Plexium. (n.d.).

- BenchChem. (n.d.). Navigating the "Hook Effect" in PROTAC Assays: A Technical Support Center. BenchChem.

- PubMed. (2014). Synergism between basic Asp49 and Lys49 phospholipase A2 myotoxins of viperid snake venom in vitro and in vivo. PubMed.

- ResearchGate. (2025). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4.

- PMC. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC.

- MedChemExpress. (n.d.). E3 Ligase Ligands for PROTACs. MedChemExpress.

Sources

- 1. schrodinger.com [schrodinger.com]

- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability & Handling of Prazobind (SZL-49) in Cell Culture

This guide serves as a technical support resource for researchers utilizing Prazobind (SZL-49) in cell culture applications. It addresses the stability, handling, and experimental optimization of this irreversible

Product Overview

-

Chemical Name: Prazobind (SZL-49)[2]

-

Class: Irreversible

-adrenergic receptor antagonist (Quinazoline alkylating agent). -

Mechanism: Prazobind acts via a reactive moiety (bicyclo[2.2.2]octa-2,5-dienyl-carbonyl group) that forms a covalent bond with the receptor binding site.

-

Critical Constraint: As an alkylating agent , Prazobind is chemically reactive and inherently unstable in aqueous, nucleophile-rich environments like cell culture media.[1]

Part 1: Stability Profile & Troubleshooting (Q&A)

Q1: Can I store Prazobind diluted in cell culture media at 37°C?

No. You must never store Prazobind in aqueous media.

-

The Science: Prazobind contains an electrophilic group designed to covalently modify the receptor.[1] In cell culture media (pH 7.4), this group is susceptible to hydrolysis (reaction with water) and nucleophilic attack by amino acids (e.g., cysteine, lysine) present in the media.[1]

-

Result: Pre-diluting the drug leads to rapid deactivation. By the time you apply it to cells, the effective concentration of active alkylating agent will be significantly lower than calculated.[1]

-

Recommendation: Prepare working solutions immediately before addition to the cell plate.

Q2: What is the functional half-life of Prazobind in media?

While the specific hydrolytic half-life (

-

Implication: The "window of opportunity" for receptor alkylation is short.

-

Protocol Adjustment: Limit the incubation step to 15–30 minutes . Extending incubation beyond this does not increase receptor blockade (as the drug hydrolyzes) but increases the risk of non-specific toxicity and internalization of degradation products.

Q3: Does Fetal Bovine Serum (FBS) affect Prazobind stability?

Yes, significantly.

-

The Science: Serum is rich in albumin and other proteins containing nucleophilic residues (-SH, -NH2). Prazobind will indiscriminately alkylate these serum proteins, acting as a "sink" that scavenges the drug before it reaches the cell surface receptors.[1]

-

Troubleshooting: If you observe poor receptor blockade:

-

Perform the binding/alkylation step in serum-free media (e.g., pure DMEM or HBSS).

-

If serum is required for cell health, increase the Prazobind concentration by 2–5x to compensate for protein scavenging.[1]

-

Q4: Is Prazobind light-sensitive?

Yes.

-

The Science: Prazobind is an analog of Prazosin , which contains a quinazoline core known to be photosensitive.[1] Exposure to ambient light can induce photo-oxidation.

-

Recommendation: Handle DMSO stocks in amber tubes and perform incubations in the dark or reduced light.

Part 2: Experimental Workflow & Optimization

The following diagrams illustrate the competing chemical pathways and the recommended workflow to maximize data integrity.

Figure 1: Kinetic Fate of Prazobind in Culture

This diagram visualizes why "Time" is a critical variable. The drug participates in three competing reactions simultaneously.[1]

Caption: Figure 1. Competing kinetic pathways for Prazobind at 37°C. Successful receptor blockade (Green) competes with hydrolysis (Yellow) and serum scavenging (Red).

Figure 2: Optimized "Pulse-Chase" Protocol

To ensure reproducibility, use a Pulse-Chase approach: Pulse with drug to alkylate, then Wash (Chase) to remove toxic byproducts.[1]

Caption: Figure 2. Recommended "Pulse-Wash" workflow. The red step highlights the critical instability window where delays must be avoided.[1]

Part 3: Summary of Stability Data

| Parameter | Stability Status | Technical Recommendation |

| Solid State | Stable | Store at -20°C, desiccated, protected from light. |

| DMSO Stock | Stable | Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot). |

| Media (37°C) | Unstable | Do not store. Half-life estimated <1 hour. |

| Serum Presence | Reactive | Avoid if possible. Serum proteins scavenge the drug. |

| Light Exposure | Sensitive | Protect from direct light during handling. |

| Reversibility | Irreversible | The drug-receptor bond is covalent; washing will not reverse the effect. |

References

-

Mante, S. & Minneman, K.P. (1991).[1] The alkylating prazosin analog SZL 49 inactivates both alpha 1A- and alpha 1B-adrenoceptors.[3][4] Molecular Pharmacology. [Link]

-

Kusiak, J.W. et al. (1989).[1] Alkylation of alpha 1-adrenergic receptors with a chemically reactive analog of prazosin.[3][4][5] Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. CN102573913B - Biodegradable polyethylene glycol-based water-insoluble hydrogels - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Prazosin and Cultured Cardiomyocytes: A Technical Support Guide on Cytotoxicity

Welcome to the technical support center for researchers investigating the effects of prazosin on cultured cardiomyocytes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of determining prazosin's cytotoxic limits. As an alpha-1 adrenergic receptor antagonist, prazosin's interaction with cardiomyocytes can be multifaceted, exhibiting both protective and potentially detrimental effects depending on the experimental context.[1][2] This resource will help you dissect these nuances and ensure the integrity of your results.

Section 1: Troubleshooting Guide for Prazosin Cytotoxicity Assays

This section addresses common issues encountered during in vitro studies of prazosin with cultured cardiomyocytes.

1.1. Inconsistent or Unexplained Cytotoxicity Results

Question: My cytotoxicity assays (e.g., MTT, LDH) are showing variable results with prazosin treatment. Sometimes it appears protective, and other times it seems cytotoxic. What could be the cause?

Answer: This is a critical and frequently observed phenomenon with prazosin in cardiomyocyte cultures. The apparent effect of prazosin—be it protective or cytotoxic—is highly dependent on the experimental model and conditions.

-

Causality behind the Dichotomy:

-

Anti-Apoptotic in Stress Models: In models mimicking stress conditions like anoxia-reoxygenation, prazosin has been shown to be protective against apoptosis.[3] This protective effect is often linked to the activation of the ERK signaling pathway.[2][3]

-

Pro-Apoptotic in Baseline Cultures: Conversely, in standard cardiomyocyte cultures without an induced stressor, prazosin (and the related compound doxazosin) has been observed to induce apoptosis.[2] This pro-apoptotic mechanism appears to be independent of its alpha-1 adrenergic receptor blocking activity.[2]

-

-

Troubleshooting Steps:

-

Define Your Experimental Context: Are you investigating a disease model (e.g., ischemia) or baseline cellular physiology? The expected outcome will differ significantly.

-

Control for Stressors: Ensure your baseline cultures are not inadvertently stressed (e.g., by nutrient deprivation, high confluence, or frequent media changes), which could activate pro-survival pathways and mask a cytotoxic effect.

-

Dose-Response and Time-Course: Perform a thorough dose-response curve and a time-course experiment to identify the precise concentration and duration at which prazosin exerts its effects in your specific cardiomyocyte type (e.g., neonatal rat, human iPSC-derived). In some studies, concentrations around 10 µM have been used to observe effects on automaticity, while protective effects against ischemia have been seen at 0.01 to 1 µM.[4][5]

-

1.2. High Background in Lactate Dehydrogenase (LDH) Assays

Question: I'm observing high levels of LDH in my untreated control cardiomyocyte cultures. How can I reduce this background?

Answer: High background in LDH assays is a common issue, particularly with sensitive cells like cardiomyocytes.

-

Potential Causes and Solutions:

-

Mechanical Stress: Cardiomyocytes are sensitive to mechanical handling. Vigorous pipetting during media changes or reagent addition can cause membrane damage and LDH release. Use wide-bore pipette tips and gentle dispensing techniques.

-

Serum in Culture Medium: Components in fetal bovine serum (FBS) can contribute to background LDH levels.[6] Consider reducing the serum concentration or using a serum-free medium for the duration of the assay.[6]

-

Phenol Red Interference: Phenol red in the culture medium can interfere with the colorimetric readings of the LDH assay.[7] Use a phenol red-free medium during the assay.[7]

-

Cell Health: Ensure your cardiomyocytes are healthy and not overly confluent before starting the experiment. Stressed or dying cells will release LDH.

-

1.3. Low Signal-to-Noise Ratio in MTT Assays

Question: My MTT assay results have a low dynamic range, making it difficult to discern prazosin-induced cytotoxicity. How can I improve the assay window?

Answer: A low signal-to-noise ratio in an MTT assay can be due to several factors related to both the cells and the assay itself.

-

Troubleshooting Steps:

-

Optimize Cell Seeding Density: Too few cells will result in a low overall signal. Conduct a cell titration experiment to determine the optimal seeding density for your cardiomyocyte type in the chosen plate format.[7][8]

-

Incubation Time: Ensure a sufficient incubation time with the MTT reagent (typically 3-4 hours) to allow for adequate formazan crystal formation.[8]

-

Reagent Quality: Use fresh, high-quality MTT reagent. The MTT reagent is light-sensitive and can degrade over time.[8]

-

Serum and Phenol Red: Similar to the LDH assay, serum and phenol red can interfere with the MTT assay.[7][9] Using a serum-free, phenol red-free medium during the MTT incubation is recommended.[7][9]

-

Complete Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a common source of variability.

-

1.4. Difficulty in Interpreting Apoptosis Assay Results

Question: I am using a caspase-3 activation assay to measure prazosin-induced apoptosis, but the results are ambiguous. What should I consider?

Answer: Caspase-3 is a key effector caspase in apoptosis, but its activation should be interpreted in the context of other cellular events.

-

Best Practices for Apoptosis Assessment:

-

Multi-Parametric Approach: Do not rely on a single apoptosis marker. Combine a caspase activation assay (e.g., Caspase-Glo 3/7) with other methods like:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1): To assess mitochondrial health, as mitochondrial depolarization is an early event in the intrinsic apoptotic pathway.

-

-

Appropriate Controls: Use a known inducer of apoptosis (e.g., staurosporine) as a positive control to ensure your assay is working correctly.

-

Timing is Crucial: Caspase activation is a transient event. A time-course experiment is essential to capture the peak of caspase activity.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of prazosin on cardiomyocytes?

Prazosin is a selective antagonist of alpha-1 adrenergic receptors.[3][10] These receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, lead to a signaling cascade involving Gq protein, phospholipase C, and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] In cardiomyocytes, this pathway is involved in processes like hypertrophy and contractility.[12] However, some of prazosin's effects, particularly its pro-apoptotic actions, may be independent of this receptor blockade.[2]

Q2: Can prazosin be both pro-apoptotic and anti-apoptotic in cardiomyocytes?

Yes, and this is a key consideration for in vitro studies. In models of cellular stress, such as ischemia-reperfusion injury, prazosin has demonstrated anti-apoptotic effects, which are thought to be mediated through the activation of the pro-survival ERK signaling pathway.[2][3] In contrast, in unstressed, cultured cardiomyocytes, prazosin has been shown to induce apoptosis.[2] This highlights the importance of the experimental context in determining the cellular response to prazosin.

Q3: What are the typical concentrations of prazosin used in in vitro cardiomyocyte studies?

The concentration of prazosin used in in vitro studies varies depending on the intended application. For studies on its anti-arrhythmic properties, concentrations around 10 µM have been used.[4] For its protective effects against ischemia, concentrations in the range of 0.01 to 1 µM have been reported.[5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup and cardiomyocyte cell type.

Q4: How should I prepare my prazosin stock solution?

Prazosin hydrochloride is soluble in water, ethanol, and methanol.[13] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and does not affect cell viability. Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q5: What are some key signaling pathways to consider when studying prazosin's effects on cardiomyocyte viability?

Two important pathways to consider are:

-

Alpha-1 Adrenergic Receptor Signaling: This is the canonical pathway affected by prazosin's antagonist activity. It involves Gq, PLC, IP3, and DAG, leading to downstream effects on calcium signaling and protein kinase C (PKC) activation.[11]

-

ERK/MAPK Pathway: This pathway is often associated with cell survival and proliferation.[14] Prazosin's anti-apoptotic effects in stress models have been linked to the activation of this pathway.[2][3]

Section 3: Data Presentation and Experimental Protocols

Table 1: Summary of Prazosin Concentrations and Observed Effects in Cardiomyocyte Studies

| Concentration Range | Observed Effect | Cell Model/Condition | Reference |

| 0.01 - 1 µM | Protection against ischemia-induced damage | Isolated rat hearts | [5] |

| 10 µM | Abolished ectopic automaticity | Isolated rat right ventricle | [4] |

| Varies (Dose-dependent) | Induction of apoptosis | Cultured cardiomyocytes (HL-1, neonatal rat, adult human) | [2] |

| 10 mg/ml | Suppression of apoptosis | Mouse model of anoxia-reoxygenation injury | [3] |

Experimental Protocol: General Workflow for Assessing Prazosin Cytotoxicity

This protocol provides a general framework. Specific details should be optimized for your cell type and assay.

-

Cell Seeding: Plate cardiomyocytes at a pre-determined optimal density in a 96-well plate and allow them to adhere and stabilize (typically 24-48 hours).

-

Prazosin Treatment:

-

Prepare a serial dilution of prazosin in your culture medium.

-

Include a vehicle control (medium with the same concentration of solvent as the highest prazosin concentration).

-

Include a positive control for cytotoxicity (e.g., staurosporine for apoptosis, or a high concentration of a known cardiotoxic compound).

-

Carefully remove the old medium and add the medium containing the different concentrations of prazosin or controls.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay: Perform your chosen cytotoxicity assay (e.g., MTT, LDH, or a caspase assay) according to the manufacturer's instructions.

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability versus the prazosin concentration.

-

Calculate the IC50 value (the concentration at which 50% of cell viability is lost) if applicable.

-

Section 4: Visualizing Key Pathways and Workflows

Diagram 1: General Experimental Workflow for Prazosin Cytotoxicity Testing

Caption: A generalized workflow for assessing prazosin cytotoxicity in cultured cardiomyocytes.

Diagram 2: Simplified Signaling Pathways of Prazosin's Dual Effects

Sources

- 1. Prazosin blocks apoptosis of endothelial progenitor cells through downregulating the Akt/NF-κB signaling pathway in a rat cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prazosin protects myocardial cells against anoxia-reoxygenation injury via the extracellular signal‑regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prazosin protects myocardial cells against anoxia-reoxygenation injury via the extracellular signal-regulated kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exercise-induced signaling pathways to counteracting cardiac apoptotic processes [frontiersin.org]

- 5. The protective effect of prazosin on the ischaemic and reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prazosin blocks apoptosis of endothelial progenitor cells through downregulating the Akt/NF-κB signaling pathway in a rat cerebral infarction model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. mdpi.com [mdpi.com]

Technical Guide: Optimizing Prazobind (SZL-49) Alkylation Efficiency

This guide serves as a technical support resource for researchers using Prazobind (SZL-49) , a high-affinity, irreversible alkylating antagonist for

Product Identity: Prazobind (SZL-49)

Mechanism: Affinity-directed covalent alkylation (Irreversible Antagonism)

Target:

Core Directive: The pH-Efficiency Nexus

The efficiency of Prazobind alkylation is governed by a kinetic competition between specific receptor alkylation and non-specific reagent hydrolysis .

The reaction relies on the nucleophilic attack of a specific amino acid residue (typically a Cysteine thiol or Lysine amine within the ligand-binding pocket) onto the reactive moiety of Prazobind. This process is strictly pH-dependent.

The Optimal Window: pH 7.4 – 7.8

While standard binding assays are performed at pH 7.4, optimal alkylation often requires a slight shift toward basicity to activate the target nucleophile without degrading the reagent.

| pH Range | Status | Mechanistic Outcome |

| < 7.0 | Sub-optimal | Protonation Block: Target residues (Cys/Lys) remain protonated ( |

| 7.4 – 7.8 | Optimal | The "Goldilocks" Zone: Balances the deprotonation of the target thiol ( |

| > 8.0 | Risk | Hydrolysis & Noise: Rapid hydrolysis of the reagent reduces effective concentration. Increased risk of non-specific alkylation of surface residues, leading to high background signal. |

Critical Protocol: Alkylation Workflow

Objective: Maximize irreversible blockade of

Step 1: Buffer Selection (The "Silent Killer")

-

Recommendation: Use HEPES or Phosphate buffers (10-50 mM).

-

Avoid: Tris (Tris-hydroxymethylaminomethane) or Glycine buffers during the alkylation step.

-

Why? Tris contains a primary amine. If Prazobind utilizes an amine-reactive group (common in alkylating analogs), Tris will act as a "scavenger," neutralizing the drug before it reaches the receptor.

-

Step 2: The Alkylation Reaction[1][2]

-

Equilibration: Pre-incubate tissue/membranes in HEPES-buffered saline (pH 7.6) for 15 minutes at 37°C.

-

Addition: Add Prazobind (typically 10–100 nM final concentration).

-

Note: Do not exceed 1

M unless necessary, as specificity drops significantly.

-

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Kinetic Insight: Alkylation is slower than reversible binding. A standard 15-minute binding incubation is insufficient for covalent bond formation.

-

-

Quenching/Washout:

-

Crucial Step: Perform massive washout (minimum 3-4 washes with large volumes of buffer) to remove non-covalently bound drug.

-